molecular formula C30H18O4 B10838928 [6,3''']Biflavone

[6,3''']Biflavone

Cat. No.: B10838928
M. Wt: 442.5 g/mol
InChI Key: ATBFVHXRFRVXOQ-UHFFFAOYSA-N
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Description

[6,3’‘’]biflavone is a type of biflavonoid, a class of polyphenolic compounds composed of two flavonoid units. Biflavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds are naturally occurring in various plants and have been the subject of extensive research due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6,3’‘’]biflavone typically involves the coupling of two flavonoid units. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the flavonoid units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of biflavonoids, including [6,3’‘’]biflavone, can involve the extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction, where plant materials are processed using solvents like ethanol or methanol to isolate the biflavonoids. Chemical synthesis, on the other hand, allows for the production of biflavonoids in larger quantities and with higher purity, using methods like the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactions Analysis

Types of Reactions

[6,3’‘’]biflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid units.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace specific functional groups on the biflavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced flavonoid derivatives.

Scientific Research Applications

[6,3’‘’]biflavone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and synthesis of biflavonoids.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential use in cancer therapy.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6,3’‘’]biflavone is unique due to its specific molecular structure and the distinct positions of its flavonoid units. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H18O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-[3-(4-oxochromen-2-yl)phenyl]-2-phenylchromen-4-one

InChI

InChI=1S/C30H18O4/c31-25-17-30(33-27-12-5-4-11-23(25)27)22-10-6-9-20(15-22)21-13-14-28-24(16-21)26(32)18-29(34-28)19-7-2-1-3-8-19/h1-18H

InChI Key

ATBFVHXRFRVXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC(=CC=C4)C5=CC(=O)C6=CC=CC=C6O5

Origin of Product

United States

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